molecular formula C20H14O4 B1584357 4,6-Dibenzoylresorcinol CAS No. 3088-15-1

4,6-Dibenzoylresorcinol

Cat. No. B1584357
CAS RN: 3088-15-1
M. Wt: 318.3 g/mol
InChI Key: GOZHNJTXLALKRL-UHFFFAOYSA-N
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Description

4,6-Dibenzoylresorcinol is a phenol . It has a molecular weight of 318.32 and a formula of C20H14O4 .


Synthesis Analysis

The synthesis of 4,6-Dibenzoylresorcinol involves the saponification of 4,6-di-(benzoyloxy)-1,3-dibenzoylbenzene with potassium hydroxide in refluxing ethanol .


Molecular Structure Analysis

The molecular structure of 4,6-Dibenzoylresorcinol is represented by the SMILES notation: O=C(C1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)O)O)C3=CC=CC=C3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dibenzoylresorcinol include a density of 1.3±0.1 g/cm3, boiling point of 549.6±38.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, enthalpy of vaporization of 86.0±3.0 kJ/mol, flash point of 300.3±23.3 °C, index of refraction of 1.661, molar refractivity of 89.6±0.3 cm3, #H bond acceptors: 4, #H bond donors: 2, #Freely Rotating Bonds: 4, #Rule of 5 Violations: 1, ACD/LogP: 5.86, ACD/LogD (pH 5.5): 4.74, ACD/BCF (pH 5.5): 2061.75, ACD/KOC (pH 5.5): 6968.67, ACD/LogD (pH 7.4): 2.78, ACD/BCF (pH 7.4): 22.39, ACD/KOC (pH 7.4): 75.68, polar surface area: 75 Å2, polarizability: 35.5±0.5 10-24 cm3, surface tension: 60.6±3.0 dyne/cm, molar volume: 242.5±3.0 cm3 .

Scientific Research Applications

Field: UV Protection

  • Application : 4,6-Dibenzoylresorcinol is used in the production of a new high molecular dibenzoyl resorcinol UV absorbing agent . This agent is useful for absorbing UV rays, which can be beneficial in various fields such as skincare, plastics, and coatings where UV protection is needed .
  • Method of Application : The compound is obtained by reacting a mixture of 4,6-dibenzoylresorcinol with para-aldehyde in the presence of a secondary amine catalyst and a carboxylic acid solvent . This results in an acetic acid methylene type intermediate, which is then coupled with phenols .
  • Results : The resulting UV absorbing agent is excellent in photostability and absorption effect, having a large molecular weight and a low volatility .

Field: Chemical Synthesis

  • Application : 4,6-Dibenzoylresorcinol can also be used in the preparation of other chemical compounds . For instance, it can be used in the saponification of 4,6-di-(benzoyloxy)-1,3-dibenzoylbenzene with potassium hydroxide in refluxing ethanol .
  • Method of Application : The keto ester is obtained by acylation of resorcinol dibenzoate with benzoyl chloride in the presence of zinc chloride at 100–120° during several days .
  • Results : The result of this process is the preparation of other chemical compounds, which can be used in various applications .

Field: Organic Synthesis

  • Application : 4,6-Dibenzoylresorcinol can be used in the preparation of other chemical compounds . For instance, it can be used in the saponification of 4,6-di-(benzoyloxy)-1,3-dibenzoylbenzene with potassium hydroxide in refluxing ethanol .
  • Method of Application : The keto ester is obtained by acylation of resorcinol dibenzoate with benzoyl chloride in the presence of zinc chloride at 100–120° during several days .
  • Results : The result of this process is the preparation of other chemical compounds, which can be used in various applications .

Field: Chemical Manufacturing

  • Application : 4,6-Dibenzoylresorcinol is used in the manufacturing of other chemicals . It is a component in the production of certain chemicals in the Thermo Scientific Chemicals brand .
  • Method of Application : The specific methods of application in chemical manufacturing are not detailed in the sources I have access to .
  • Results : The results of this application are not specified in the sources I have access to .

Safety And Hazards

4,6-Dibenzoylresorcinol is hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life and has long-lasting effects . It is advised to avoid release to the environment and to collect spillage . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(5-benzoyl-2,4-dihydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-17-12-18(22)16(20(24)14-9-5-2-6-10-14)11-15(17)19(23)13-7-3-1-4-8-13/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZHNJTXLALKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2O)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062842
Record name 4,6-Dibenzoylresorcinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Methanone, 1,1'-(4,6-dihydroxy-1,3-phenylene)bis[1-phenyl-
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Product Name

4,6-Dibenzoylresorcinol

CAS RN

3088-15-1
Record name 4,6-Dibenzoylresorcinol
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Record name 4,6-Dibenzoylresorcinol
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Record name Methanone, 1,1'-(4,6-dihydroxy-1,3-phenylene)bis[1-phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,6-Dibenzoylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, (4,6-dihydroxy-1,3-phenylene)bis[phenyl-
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Record name 4,6-DIBENZOYLRESORCINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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